Cas no 1250541-09-3 (N-cyclopropyl-N'-methylguanidine)

N-cyclopropyl-N'-methylguanidine 化学的及び物理的性質
名前と識別子
-
- EN300-1256298
- SCHEMBL7886607
- N-cyclopropyl-N'-methylguanidine
- 1250541-09-3
- 3-cyclopropyl-1-methylguanidine
- AKOS011644923
- Guanidine, N-cyclopropyl-N'-methyl-
-
- インチ: 1S/C5H11N3/c1-7-5(6)8-4-2-3-4/h4H,2-3H2,1H3,(H3,6,7,8)
- InChIKey: VEJVIZMOFDJKFE-UHFFFAOYSA-N
- ほほえんだ: N(/C(=N/C)/N)C1CC1
計算された属性
- せいみつぶんしりょう: 113.095297364g/mol
- どういたいしつりょう: 113.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 50.4Ų
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 144.2±23.0 °C(Predicted)
- 酸性度係数(pKa): 13.84±0.70(Predicted)
N-cyclopropyl-N'-methylguanidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1256298-0.5g |
N-cyclopropyl-N'-methylguanidine |
1250541-09-3 | 0.5g |
$1014.0 | 2023-06-08 | ||
Enamine | EN300-1256298-5.0g |
N-cyclopropyl-N'-methylguanidine |
1250541-09-3 | 5g |
$3065.0 | 2023-06-08 | ||
Enamine | EN300-1256298-10000mg |
N-cyclopropyl-N'-methylguanidine |
1250541-09-3 | 10000mg |
$4545.0 | 2023-10-02 | ||
Enamine | EN300-1256298-2500mg |
N-cyclopropyl-N'-methylguanidine |
1250541-09-3 | 2500mg |
$2071.0 | 2023-10-02 | ||
Enamine | EN300-1256298-1.0g |
N-cyclopropyl-N'-methylguanidine |
1250541-09-3 | 1g |
$1057.0 | 2023-06-08 | ||
Enamine | EN300-1256298-0.1g |
N-cyclopropyl-N'-methylguanidine |
1250541-09-3 | 0.1g |
$930.0 | 2023-06-08 | ||
Enamine | EN300-1256298-50mg |
N-cyclopropyl-N'-methylguanidine |
1250541-09-3 | 50mg |
$888.0 | 2023-10-02 | ||
Enamine | EN300-1256298-2.5g |
N-cyclopropyl-N'-methylguanidine |
1250541-09-3 | 2.5g |
$2071.0 | 2023-06-08 | ||
Enamine | EN300-1256298-250mg |
N-cyclopropyl-N'-methylguanidine |
1250541-09-3 | 250mg |
$972.0 | 2023-10-02 | ||
Enamine | EN300-1256298-5000mg |
N-cyclopropyl-N'-methylguanidine |
1250541-09-3 | 5000mg |
$3065.0 | 2023-10-02 |
N-cyclopropyl-N'-methylguanidine 関連文献
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
N-cyclopropyl-N'-methylguanidineに関する追加情報
Introduction to N-cyclopropyl-N'-methylguanidine (CAS No. 1250541-09-3)
N-cyclopropyl-N'-methylguanidine, identified by its CAS number 1250541-09-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development and therapeutic interventions. The molecular structure of N-cyclopropyl-N'-methylguanidine consists of a guanidine core substituted with a cyclopropyl group at the N1 position and a methyl group at the N7 position, which contributes to its distinct chemical behavior and reactivity.
The guanidine moiety is well-known for its biological activity, often serving as a key functional group in various pharmacological agents. Its ability to act as a nucleophile and participate in hydrogen bonding makes it a valuable component in the design of drugs targeting specific biological pathways. In particular, compounds containing guanidine have been extensively studied for their potential in treating conditions such as hypertension, erectile dysfunction, and certain infectious diseases.
The incorporation of a cyclopropyl group into the guanidine structure in N-cyclopropyl-N'-methylguanidine introduces additional steric and electronic effects that can influence the compound's biological activity. The cyclopropyl ring is known to enhance metabolic stability and binding affinity to certain enzymes and receptors. This modification has been strategically employed in the development of novel therapeutic agents where precise control over molecular interactions is crucial.
Recent research has highlighted the importance of N-cyclopropyl-N'-methylguanidine in the development of antiviral and antibacterial agents. Studies have demonstrated that this compound exhibits promising activity against various pathogens by interfering with essential cellular processes. The ability of N-cyclopropyl-N'-methylguanidine to modulate enzyme activities and disrupt pathogen-specific metabolic pathways makes it a valuable candidate for further investigation.
In addition to its antimicrobial properties, N-cyclopropyl-N'-methylguanidine has shown potential in the treatment of inflammatory diseases. The compound's ability to inhibit key inflammatory mediators has been observed in preclinical studies, suggesting its therapeutic efficacy in conditions such as rheumatoid arthritis and inflammatory bowel disease. The structural features of N-cyclopropyl-N'-methylguanidine enable it to interact with inflammatory signaling pathways, thereby reducing inflammation and associated symptoms.
The synthesis of N-cyclopropyl-N'-methylguanidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protection-deprotection strategies are commonly utilized in the synthesis process.
Quality control and analytical characterization of N-cyclopropyl-N'-methylguanidine are critical to ensure its consistency and efficacy. Modern analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm the compound's identity, purity, and structural integrity. These methods provide detailed insights into the molecular properties of N-cyclopropyl-N'-methylguanidine, facilitating its application in various research and industrial settings.
The pharmacokinetic profile of N-cyclopropyl-N'-methylguanidine has been thoroughly investigated to understand its absorption, distribution, metabolism, excretion (ADME) characteristics. Studies have shown that this compound exhibits favorable pharmacokinetic properties, including reasonable bioavailability and moderate metabolic clearance rates. These findings suggest that N-cyclopropyl-N'-methylguanidine could be suitable for oral administration, making it a promising candidate for clinical translation.
The potential applications of N-cyclopropyl-N'-methylguanidine extend beyond traditional therapeutic areas. Research is ongoing into its use as an intermediate in the synthesis of more complex pharmaceutical agents, where its unique structural features can be leveraged to enhance drug efficacy and target specificity. Additionally, the compound's role in biochemical research is significant, providing insights into enzyme mechanisms and metabolic pathways.
Future directions in the study of N-cyclopropyl-N'-methylguanidine include exploring its interactions with novel drug targets and evaluating its potential in combination therapies. The growing emphasis on personalized medicine suggests that compounds like N-cyclopropyl-N'-methylguanidine could play a vital role in developing tailored therapeutic strategies for individual patients. Continued research efforts are essential to unlock the full therapeutic potential of this compound.
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